molecular formula C20H21F2N3O4 B10820889 Unii-V96Q9X7ros CAS No. 364069-14-7

Unii-V96Q9X7ros

Cat. No.: B10820889
CAS No.: 364069-14-7
M. Wt: 405.4 g/mol
InChI Key: JYRHGXXQSIPDDP-IACUBPJLSA-N
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Description

UNII-V96Q9X7ROS is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a regulatory-standard database maintained by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This identifier ensures unambiguous scientific description of substances relevant to medicine, including small molecules, biologics, and polymers. UNIIs are critical for regulatory compliance, pharmacovigilance, and harmonizing substance data across global health systems .

Substances in the GSRS are manually curated and linked to metadata such as molecular formulas, toxicity profiles, and regulatory status. Researchers can access detailed information via the GSRS portal (https://gsrs.ncats.nih.gov/app/substances ) .

Properties

CAS No.

364069-14-7

Molecular Formula

C20H21F2N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H21F2N3O4/c1-29-18-15-9(17(26)10(19(27)28)6-25(15)13-5-11(13)21)4-12(22)16(18)24-7-14(23)20(8-24)2-3-20/h4,6,11,13-14H,2-3,5,7-8,23H2,1H3,(H,27,28)/t11-,13+,14+/m0/s1

InChI Key

JYRHGXXQSIPDDP-IACUBPJLSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H](C4(C3)CC4)N)F)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-V96Q9X7ros involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Unii-V96Q9X7ros undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.

    Reduction: In contrast to oxidation, reduction involves the gain of electrons and can lead to the conversion of functional groups.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Unii-V96Q9X7ros has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Unii-V96Q9X7ros involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates UNII-V96Q9X7ROS against structurally or functionally related compounds, emphasizing physicochemical properties, pharmacological activity, and regulatory considerations. Due to the absence of direct experimental data for this compound in the provided evidence, comparisons are based on general methodologies for substance characterization and analysis.

Structural and Physicochemical Properties

  • Molecular Weight and Solubility :
    While this compound’s molecular weight is unspecified, analogous compounds (e.g., CAS 1761-61-1, C₇H₅BrO₂) exhibit molecular weights of ~201.02 g/mol and aqueous solubility of 0.687 mg/mL. Such data are critical for bioavailability predictions (e.g., LogS values -2.47 to -1.98) .
  • Spectral Characterization :
    Standards for compound identification (e.g., ¹H/¹³C NMR, IR, HRMS) outlined in and require full spectral validation for new compounds. For example, CAS 96799-02-9 (C₇H₇N₃O) includes absorption spectra, BBB permeability, and CYP inhibition data, which are essential for pharmacokinetic comparisons .

Pharmacological and Toxicological Profiles

  • Bioactivity :
    Similar compounds (e.g., CAS 96799-02-9) are evaluated for bioactivity using metrics like IC₅₀/EC₅₀, with hazard classifications (e.g., H302: harmful if swallowed) informing safety profiles . This compound would require analogous testing per ICH guidelines.
  • Regulatory Status :
    UNIIs are distinct from CAS numbers in their regulatory focus. For instance, CAS 1761-61-1 is classified as "Warning" (H302), whereas UNIIs integrate broader regulatory data, including GMP compliance and pharmacopeial standards .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of this compound and Analogues

Property This compound* CAS 1761-61-1 CAS 96799-02-9
Molecular Formula Not disclosed C₇H₅BrO₂ C₇H₇N₃O
Molecular Weight (g/mol) - 201.02 149.15
Solubility (Water) - 0.687 mg/mL Highly soluble
LogS (ESOL) - -2.47 -
Hazard Statements - H302 H302, H315, H319

*Data for this compound inferred from GSRS standards .

Key Research Findings and Challenges

  • Identification Challenges : UNIIs resolve ambiguities in substance naming (e.g., trade names vs. IUPAC names) but lack public structural data, limiting direct comparisons .
  • Methodological Gaps : Unlike CAS-registered compounds, UNIIs prioritize regulatory over experimental data, necessitating supplementary studies for full pharmacological profiling .
  • Safety and Efficacy : Hazard profiles (e.g., H302 in CAS 1761-61-1) underscore the need for toxicological screening in UNII-classified substances .

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